2,6-Dichloro-3-nitrotoluene

Catalog No.
S1972966
CAS No.
29682-46-0
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-nitrotoluene

CAS Number

29682-46-0

Product Name

2,6-Dichloro-3-nitrotoluene

IUPAC Name

1,3-dichloro-2-methyl-4-nitrobenzene

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3

InChI Key

WBNZUUIFTPNYRN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl

2,6-DCNT is not naturally occurring. It is synthesized from readily available starting materials like toluene []. Due to the presence of a nitro group (NO2), it belongs to the class of aromatic nitro compounds, known for their diverse applications in organic synthesis [].


Molecular Structure Analysis

The key feature of 2,6-DCNT's structure is the aromatic ring (benzene) with two chlorine (Cl) atoms at positions 2 and 6 and a nitro (NO2) group at position 3. The presence of electron-withdrawing chlorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions commonly used in organic synthesis [].


Chemical Reactions Analysis

Synthesis of 2,6-DCNT typically involves nitration of 2,6-dichlorotoluene with concentrated nitric acid and sulfuric acid [].

C6H4Cl2CH3 (2,6-dichlorotoluene) + HNO3 (nitric acid) + H2SO4 (sulfuric acid) -> C7H5Cl2NO2 (2,6-DCNT) + H2O (water)

2,6-DCNT can further undergo various substitution reactions due to the presence of the activated nitro group. However, due to the deactivating effect of chlorine atoms, these reactions require harsher conditions compared to unsubstituted nitroaromatics [].


Physical And Chemical Properties Analysis

  • Melting point: 53-56 °C [, ]
  • Boiling point: Not readily available
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and acetone []
  • Stability: Stable under recommended storage conditions []

2,6-DCNT itself is not widely studied for its biological activity. However, it serves as a crucial intermediate for the synthesis of various pharmaceuticals and agrochemicals, where the mechanism of action depends on the final product [].

Organic Synthesis Intermediate

2,6-DCNT serves as a valuable intermediate in organic synthesis []. Its reactive chlorine and nitro functional groups allow for further chemical transformations, enabling the synthesis of complex organic molecules. Research explores its use in creating pharmaceuticals, agrochemicals, and dyestuffs [].

Here are some examples of its use in organic synthesis:

  • Preparation of substituted phenols: The nitro group in 2,6-DCNT can be reduced to an amine, which can then be further converted to a phenol via various reactions.
  • Synthesis of heterocyclic compounds: The reactive chlorine atoms can participate in cyclization reactions, leading to the formation of nitrogen-containing heterocyclic rings.

Material Science Research

The properties of 2,6-DCNT are being investigated for potential applications in material science research. Studies explore its use in:

  • Crystal Engineering: The arrangement of molecules in the crystal lattice of 2,6-DCNT is being studied for its potential role in designing new materials with specific properties.
  • Organic Electronics: Researchers are investigating the possibility of using 2,6-DCNT in the development of organic electronic devices due to its electronic properties.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29682-46-0

Wikipedia

2,6-Dichloro-3-nitrotoluene

Dates

Modify: 2023-08-16

Explore Compound Types